molecular formula C17H11N3O3 B11989187 N-(2-cyanophenyl)-2,4-dihydroxyquinoline-3-carboxamide

N-(2-cyanophenyl)-2,4-dihydroxyquinoline-3-carboxamide

Cat. No.: B11989187
M. Wt: 305.29 g/mol
InChI Key: PNPUNQBQVXTIBW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step reactions One common method includes the reaction of 2-cyanophenylamine with ethyl cyanoacetate under basic conditions to form an intermediate, which is then cyclized to produce the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups such as amines, hydroxyls, and ethers.

Scientific Research Applications

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The cyano group and the quinoline core play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)aminomethylphosphines
  • N-(2-cyanophenyl)chloromethanimidoyl chloride
  • N-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives

Uniqueness

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H11N3O3/c18-9-10-5-1-3-7-12(10)19-16(22)14-15(21)11-6-2-4-8-13(11)20-17(14)23/h1-8H,(H,19,22)(H2,20,21,23)

InChI Key

PNPUNQBQVXTIBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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